molecular formula C17H16N6O2 B2907071 N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351642-29-9

N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2907071
CAS No.: 1351642-29-9
M. Wt: 336.355
InChI Key: CZGZGHODLULDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide, also known as CDK9 inhibitor, is a small molecule drug that has shown promising results in cancer research. This compound has been found to inhibit the activity of cyclin-dependent kinase 9 (CDK9), which is involved in the regulation of gene transcription.

Mechanism of Action

N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a member of the cyclin-dependent kinase family, which plays a crucial role in the regulation of gene transcription. This compound is a component of the positive transcription elongation factor b (P-TEFb) complex, which is involved in the phosphorylation of RNA polymerase II and the release of paused RNA polymerase II from promoter-proximal regions. This compound inhibits the activity of this compound by binding to the ATP-binding site of the kinase domain, thus preventing the phosphorylation of RNA polymerase II and the release of paused RNA polymerase II.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound inhibition has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin. However, this compound inhibition may also have adverse effects on normal cells, as this compound is involved in the regulation of gene transcription in both cancer and normal cells.

Advantages and Limitations for Lab Experiments

N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a potent and selective inhibitor of this compound, making it a valuable tool for studying the role of this compound in gene transcription and cancer biology. However, the use of this compound inhibitors in lab experiments may have limitations, as this compound is involved in the regulation of gene transcription in both cancer and normal cells. Therefore, the effects of this compound inhibition on normal cells need to be carefully evaluated.

Future Directions

1. Combination therapy: N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin. Combination therapy with this compound inhibitors and other anticancer drugs may be a promising approach for cancer therapy.
2. Biomarker identification: The identification of biomarkers that predict the response to this compound inhibitors may help to select patients who are most likely to benefit from this treatment.
3. Development of more selective this compound inhibitors: The development of more selective this compound inhibitors may reduce the adverse effects on normal cells and improve the efficacy of this treatment.
4. Clinical trials: The efficacy and safety of this compound inhibitors need to be evaluated in clinical trials to determine their potential as a cancer therapy.

Synthesis Methods

The synthesis of N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involves several steps. The first step is the synthesis of 2-amino-4-nitrophenol, which is then reacted with ethyl acetoacetate to form 2-(ethoxycarbonyl)-4-nitrophenol. The next step involves the reduction of the nitro group to an amino group, followed by the reaction with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid to form the pyrazole derivative. The final step involves the reaction of the pyrazole derivative with 2-amino-N-(2-chloro-5-nitrophenyl)acetamide to form this compound.

Scientific Research Applications

N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide has been found to be effective in inhibiting the activity of this compound, which is involved in the regulation of gene transcription. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound inhibition has also been found to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-10-9-11(2)23(22-10)15-8-7-14(20-21-15)17(25)19-13-6-4-3-5-12(13)16(18)24/h3-9H,1-2H3,(H2,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGZGHODLULDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.